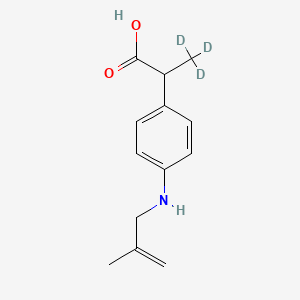![molecular formula C22H19N3O6 B589493 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330180-09-0](/img/new.no-structure.jpg)
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex organic compound that is primarily used as an impurity reference material in pharmaceutical research. It is a derivative of Rivaroxaban, an anticoagulant medication used to prevent and treat blood clots. The compound is characterized by its unique molecular structure, which includes a phthalimide group, an oxazolidinone ring, and a morpholinone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidinone Ring: This is usually achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phthalimide Group: This step involves the reaction of the oxazolidinone intermediate with phthalic anhydride in the presence of a suitable catalyst.
Attachment of the Morpholinone Moiety: The final step involves the coupling of the phthalimide-oxazolidinone intermediate with a morpholine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of related compounds.
Medicine: Utilized in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of anticoagulant drugs.
Industry: Applied in the quality control of pharmaceutical products to detect and quantify impurities.
Mecanismo De Acción
The mechanism of action of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is closely related to its parent compound, Rivaroxaban. It acts by inhibiting Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: The parent compound, used as an anticoagulant.
Apixaban: Another Factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A direct Factor Xa inhibitor used to prevent and treat blood clots.
Uniqueness
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is unique due to its deuterium labeling (d4), which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological matrices.
Propiedades
Número CAS |
1330180-09-0 |
|---|---|
Fórmula molecular |
C22H19N3O6 |
Peso molecular |
425.433 |
Nombre IUPAC |
2-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
Clave InChI |
KUQNYAUTIWQAKY-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O |
Sinónimos |
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)

![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)


